Lipophilicity (Consensus LogP) of Ethyl Ester vs. Methyl Ester: A Measurable Difference for Permeability Optimization
The ethyl 4-aminopyrimidine-2-carboxylate exhibits a consensus LogP value of 0.44, which is higher than that of its methyl ester analog (XLogP = 0.0) [1]. This difference indicates a measurable increase in lipophilicity. While the methyl ester is more hydrophilic, the ethyl ester provides a calculated LogP that remains well within the desirable range for drug-likeness (LogP < 5) but offers enhanced passive membrane permeability potential compared to its more polar counterpart .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 0.44 (average of multiple algorithms) |
| Comparator Or Baseline | Methyl 4-aminopyrimidine-2-carboxylate: XLogP = 0.0 |
| Quantified Difference | ΔLogP ≈ 0.44 units higher for the ethyl ester |
| Conditions | Calculated values from topological and atomistic methods; ethyl ester data includes iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT; methyl ester data is XLogP. |
Why This Matters
In medicinal chemistry SAR campaigns, a 0.44 LogP unit increase can significantly influence membrane permeability and solubility, making the ethyl ester a distinct tool for optimizing ADME properties without altering the core scaffold.
- [1] Chem960. (n.d.). Methyl 4-aminopyrimidine-2-carboxylate (CAS 71470-40-1) Physicochemical Properties. View Source
